3-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a nitrobenzamide moiety. This unique structure imparts significant pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification steps might include recrystallization or chromatographic techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~).
Major Products Formed:
Reduction: 3-AMINO-N~1~-(5,6,7,8-TETRAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines in vitro.
Mechanism of Action
The mechanism of action of 3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The nitro group plays a crucial role in the compound’s reactivity and binding affinity to the target enzymes .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share the same core structure but may have different substituents, affecting their biological activity.
Benzamides: Compounds with similar benzamide moieties but different heterocyclic cores.
Uniqueness: 3-NITRO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is unique due to the combination of the benzothieno[2,3-d]pyrimidine core and the nitrobenzamide moiety, which imparts distinct pharmacological properties. This combination is not commonly found in other compounds, making it a valuable candidate for drug discovery and development .
Properties
Molecular Formula |
C17H14N4O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C17H14N4O3S/c22-16(10-4-3-5-11(8-10)21(23)24)20-15-14-12-6-1-2-7-13(12)25-17(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20,22) |
InChI Key |
PLLMDEFIJUAXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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